molecular formula C18H15N B13914611 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine

2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine

Cat. No.: B13914611
M. Wt: 245.3 g/mol
InChI Key: CJHUPTMBOXQDSQ-UHFFFAOYSA-N
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Description

2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine is an organic compound with the molecular formula C18H15N and a molecular weight of 245.3 g/mol . It features a biphenyl core structure linked to a pyridine ring, making it a valuable scaffold in chemical research and development. Compounds with biphenyl-pyridine structures are of significant interest in various scientific fields. Similar structural motifs are investigated for their potential as organic additives in catalytic processes and are explored in pharmaceutical research for their interaction with biological targets . As a building block, this compound can be utilized in materials science, catalysis studies, and as a precursor in the synthesis of more complex molecules for specialized research applications. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2-(4-methyl-3-phenylphenyl)pyridine

InChI

InChI=1S/C18H15N/c1-14-10-11-16(18-9-5-6-12-19-18)13-17(14)15-7-3-2-4-8-15/h2-13H,1H3

InChI Key

CJHUPTMBOXQDSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 6 Methyl 1,1 Biphenyl 3 Yl Pyridine and Its Structural Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl scaffolds. These reactions are characterized by their high efficiency, selectivity, and broad functional group tolerance, operating through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biphenyl-pyridine scaffolds. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. nih.gov The formation of the 2-(aryl)pyridine linkage can be achieved through two primary retrosynthetic pathways: (A) coupling a pyridyl halide with an arylboronic acid, or (B) coupling a pyridylboronic acid with an aryl halide.

The catalytic cycle is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species, typically activated by a base, to form a diarylpalladium(II) intermediate. The final step is reductive elimination, which yields the desired biphenyl-pyridine product and regenerates the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with heteroaromatic substrates like pyridine (B92270), which can sometimes deactivate the catalyst.

Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and pre-catalysts like Pd(PPh₃)₄. The ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often effective for coupling reactions involving heteroaryl compounds.

Reactant 1Reactant 2Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100High
3-Iodopyridine4-Methylphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane9085
2-Pyridylzinc chlorideo-IodotoluenePd(PPh₃)₄-THF6685
2-ChloropyridinePhenylboronic acidPd₂ (dba)₃ / SPhosK₃PO₄Toluene10095

This table presents representative data compiled from various sources to illustrate typical Suzuki-Miyaura reaction conditions for synthesizing aryl-pyridine structures.

The Heck reaction, or Mizoroki-Heck reaction, provides a method for C-C bond formation by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net For the synthesis of aryl-substituted pyridines, this reaction can be envisioned by coupling a halopyridine with a styrene (B11656) derivative. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step forms the substituted alkene product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by the base. wikipedia.org

While highly effective for creating substituted alkenes, the direct synthesis of a biphenyl-pyridine core via a standard Heck reaction is less common than Suzuki coupling. However, variations like the amino-Heck reaction have been used to construct pyridine rings through intramolecular cyclization. wikipedia.org The choice of catalyst, often Pd(OAc)₂ or Pd(PPh₃)₄, along with a phosphine ligand and a base like triethylamine (B128534) or potassium carbonate, is crucial for the reaction's success. researchgate.netbeilstein-journals.org

Aryl HalideAlkeneCatalystBaseSolventTemperature (°C)Product Type
IodobenzeneStyrenePdCl₂KOAcMethanol120Stilbene
4-BromopyridineEthyl acrylatePd(OAc)₂ / PPh₃Et₃NAcetonitrile80Substituted ethyl cinnamate
3-IodopyridineStyrenePd(OAc)₂NaOAcDMF1003-Styrylpyridine

This table illustrates typical conditions for the Heck reaction involving aryl halides and alkenes, which is a foundational method for producing aryl-substituted alkenes.

The Negishi and Stille couplings are powerful alternatives to the Suzuki reaction for forming C-C bonds, including the biphenyl-pyridine linkage. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgrsc.org This method is known for its high reactivity and functional group tolerance. The synthesis of bipyridines and other aryl-pyridines is a common application. orgsyn.org The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents, or directly from an organic halide and activated zinc. orgsyn.org

The Stille coupling utilizes an organotin (stannane) reagent to couple with an organic halide or triflate, catalyzed by palladium. wikipedia.orgresearchgate.net A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks. organic-chemistry.org Additives like CuI can accelerate the reaction rate. researchgate.net

Coupling TypeReactant 1Reactant 2CatalystAdditiveSolventYield (%)
Negishi2-BromopyridinePhenylzinc chloridePd(PPh₃)₄-THF85-95
Negishi3-Iodopyridine(4-Methylphenyl)zinc bromidePdCl₂(dppf)-THF~90
Stille2-BromopyridinePhenyltrimethylstannanePd(PPh₃)₄-TolueneHigh
Stille3-StannylpyridineBromobenzenePdCl₂(PPh₃)₂ / CuICsFDioxane94

This table provides representative examples of Negishi and Stille coupling reactions used in the synthesis of aryl-pyridine and bipyridine structures.

Direct C-H activation and arylation represent a more recent and atom-economical strategy for synthesizing aryl-pyridines. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation or borylation) of one of the coupling partners. The reaction involves the direct coupling of a C-H bond in one aromatic system with a C-X (halide) bond in another, or an oxidative C-H/C-H coupling.

For pyridines, direct arylation often targets the C-2 position due to the directing effect of the nitrogen atom. The use of pyridine N-oxides is a common strategy to facilitate selective C-2 arylation; the N-oxide group activates the ortho C-H bonds and can be easily removed after the coupling reaction. berkeley.eduresearchgate.net These reactions are typically catalyzed by palladium complexes, often requiring a ligand and a base or an oxidant. rsc.org While powerful, controlling regioselectivity can be a challenge, especially for substituted pyridines. nih.gov

Pyridine SubstrateArylating AgentCatalyst / LigandAdditive/BaseSolventTemperature (°C)
Pyridine N-oxideBromobenzenePd(OAc)₂ / P(t-Bu)₃K₂CO₃Toluene110
PyridineIodobenzenePd(OAc)₂Ag₂CO₃ (oxidant)Benzene130
3-NitropyridineBromobenzenePd(OAc)₂ / P(n-Bu)Ad₂Cs₂CO₃Toluene130

This table summarizes conditions for direct C-H arylation of pyridine derivatives, a modern approach to forming aryl-pyridine bonds.

Classical Coupling Reactions

Before the advent of palladium-catalyzed methods, classical coupling reactions, primarily using copper, were the primary means of forming biaryl linkages.

The reaction mechanism is thought to involve the formation of an organocopper species via oxidative addition of the aryl halide to copper. organic-chemistry.org This intermediate then reacts to form the biaryl product. Despite its harsh conditions, the Ullmann reaction has been historically important for constructing biphenyl (B1667301) and bipyridine structures. Modern modifications using copper catalysts with specific ligands have allowed the reaction to proceed under milder conditions, broadening its applicability. organic-chemistry.org

ReactantReagentSolventTemperature (°C)Product
o-ChloronitrobenzeneCopper-bronze alloy(neat)>2002,2'-Dinitrobiphenyl
2-IodopyridineCopper powderDMF1502,2'-Bipyridine
2,2'-DiiodobiphenylCopper powderDMF150Biphenylene

This table illustrates conditions for the classical Ullmann coupling, a copper-mediated method for biaryl synthesis.

Wurtz-Fittig Reaction Modifications for Aryl-Aryl Bond Formation

The construction of the biphenyl core of 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine relies on the formation of a key aryl-aryl bond. The Wurtz-Fittig reaction, a well-established method for creating substituted aromatic compounds, involves the reaction of an aryl halide with an alkyl halide and sodium metal. wikipedia.orglscollege.ac.in This reaction extends the scope of the Wurtz reaction, which couples two alkyl halides. wikipedia.org

The mechanism of the Wurtz-Fittig reaction is thought to proceed through one of two primary pathways: a radical mechanism or an organoalkali mechanism. lscollege.ac.in Evidence for the radical pathway includes the formation of side products like triphenylene (B110318) from the reaction of sodium and chlorobenzene. lscollege.ac.in The organoalkali pathway is supported by experiments where the intermediate organosodium compound is trapped, for example, by carbon dioxide to form a carboxylic acid. lscollege.ac.in

For the synthesis of an asymmetrical biphenyl structure as seen in the target molecule, modifications to the classic Wurtz-Fittig reaction are crucial to maximize the yield of the desired cross-coupled product and minimize the formation of symmetrical side products (biphenyl and a dialkyl compound). A key strategy is to use an aryl halide and an alkyl halide with different reactivities. wikipedia.org Typically, the alkyl halide is chosen to be more reactive than the aryl halide, promoting the formation of the alkyl-sodium intermediate, which then acts as a nucleophile attacking the aryl halide. wikipedia.orgorganic-chemistry.org

Modern modifications to improve the efficiency and applicability of this reaction include the use of ultrasound, which has been shown to facilitate the production of biphenyl compounds. lscollege.ac.in The choice of solvent and the physical form of the sodium (e.g., slices vs. wire) can also significantly impact reaction yields and product distribution. scribd.com

Advanced Synthetic Transformations

Beyond classical methods, the synthesis of complex molecules like this compound often requires more sophisticated and controlled chemical transformations.

Cyclization Reactions and Ring-Forming Methodologies for Pyridine Core Construction

The de novo construction of the pyridine ring is a critical aspect of the synthesis. Several advanced methodologies exist for this purpose. One powerful technique is the transition metal-catalyzed [2+2+2] cycloaddition reaction. nih.gov This method allows for the convergent synthesis of pyridines from components like nitriles and alkynes, offering excellent control over the substitution pattern on the final ring. nih.govresearchgate.net

Another prominent method is the Kröhnke pyridine synthesis, which is used to generate highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism involves a sequence of Michael addition, cyclization, and dehydration to form the aromatic pyridine ring. wikipedia.org Other approaches to the pyridine core include the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or hydroxylamine, followed by an oxidation or dehydration step, and inverse-electron-demand Diels-Alder reactions of 1-azadienes. baranlab.org

A more recent approach involves the intermolecular cycloaddition/cycloreversion sequence of 1,4-oxazinone derivatives with terminal alkynes to produce polysubstituted pyridines. nih.gov This method demonstrates good regioselectivity, particularly with alkynes bearing propargyl oxygen substitution. nih.gov

Regioselective Functionalization of Precursor Molecules

Achieving the specific substitution pattern of this compound necessitates precise control over the placement of functional groups on the precursor molecules. Regioselective functionalization is therefore a critical consideration. scribd.comnih.gov This often involves C-H activation strategies, which allow for the direct introduction of functional groups at specific positions on an aromatic ring, guided by directing groups or the inherent reactivity of the substrate. nih.gov

In the context of pyridine-containing structures like quinolines, transition metal catalysis has been extensively used to achieve site-selective C-H functionalization. mdpi.com For instance, rhodium-catalyzed reactions can direct the alkylation or arylation to the C2 position of a pyridine N-oxide. mdpi.com Such strategies could be adapted to functionalize a pre-formed pyridine ring at the desired position before its coupling to the biphenyl moiety. Similarly, directed ortho-metalation on the biphenyl precursor could be employed to introduce substituents at specific positions before the crucial aryl-aryl bond formation or coupling to the pyridine ring.

Multi-Step Synthesis Sequences Utilizing Intermediate Building Blocks

A plausible synthetic route would involve the separate synthesis of two key building blocks:

A substituted phenyl or biphenyl precursor.

A functionalized pyridine precursor.

For example, a boronic acid derivative of 3-bromo-6-methylbiphenyl could be prepared and then coupled with a suitable pyridine derivative (e.g., 2-chloropyridine) using a palladium-catalyzed cross-coupling reaction like the Suzuki coupling. The development of automated, multi-step continuous-flow synthesis platforms highlights the modern emphasis on creating complex molecules from simpler, well-defined building blocks in a streamlined fashion, minimizing the need for purification of intermediates. nih.govnih.gov This approach allows for the rapid production of libraries of related compounds for further study. whiterose.ac.uk

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry principles, green approaches that reduce waste, energy consumption, and the use of hazardous materials are highly desirable.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often dramatically reducing reaction times and improving yields compared to conventional heating methods. lscollege.ac.innih.gov The mechanism of microwave heating involves the direct coupling of electromagnetic energy with molecules possessing a dipole moment, leading to rapid and uniform heating of the reaction mixture. psu.edu

This technology can be applied to several steps in the synthesis of this compound. For example, multi-component reactions to form substituted pyridines have been shown to be highly efficient under microwave irradiation, often proceeding in minutes instead of hours. nih.govresearchgate.net A one-pot synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines from aldehydes, malononitrile, and thiophenol using a Lewis acid catalyst was significantly accelerated by microwave heating. nih.gov Similarly, tandem annulation reactions to form complex biphenyl derivatives also benefit from microwave irradiation, leading to chemoselective outcomes in very short reaction times. nih.gov The use of microwaves avoids the need for metal catalysts in certain cyclization reactions, further enhancing the green credentials of the synthetic route. organic-chemistry.org

The table below compares reaction times for a generic multi-component pyridine synthesis under conventional and microwave heating conditions, illustrating the typical advantages of the latter.

Activation ModeCatalystSolventTemperature (°C)TimeYield (%)
Conventional HeatingZnCl₂-802-3 hModerate-Good
Microwave IrradiationZnCl₂-803-5 minModerate-Good

This is a representative example based on data for similar pyridine syntheses. nih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

The development of synthetic methodologies that align with the principles of green chemistry has become a significant focus in modern organic synthesis. These approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. For the synthesis of this compound and its structural analogues, several strategies have been explored that employ solvent-free or environmentally benign conditions, primarily through mechanochemistry and solventless thermal reactions.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based synthesis. rsc.orgnih.gov This technique can reduce reaction times, improve yields, and often allows reactions to proceed in the solid state at ambient temperature, thereby eliminating the need for bulk solvents. nih.gov

Research has demonstrated the successful application of mechanochemical methods for palladium-catalyzed cross-coupling reactions, a key step in the formation of biaryl structures. One operationally simple procedure involves the cross-coupling of aryl halides with organozinc pivalates under ambient temperature and atmosphere using ball milling. nih.gov This method affords a wide range of biaryl and aryl-heteroaryl derivatives in high yields and within short reaction times. nih.gov

Another green mechanochemical strategy utilizes aryldiazonium salts to generate aryl radicals under solvent-free ball milling conditions. researchgate.net This single-electron transfer process, induced by mechanical force, avoids significant solvent waste and can be performed without a catalyst, leading to the synthesis of various 2-arylquinoxalines and 3-arylquinoxalin-2(1H)-ones. researchgate.net The versatility of mechanochemistry is further highlighted by its use in promoting copper-catalyzed solid-state radical C–H difluoroalkylation reactions, offering a cleaner and more sustainable route to motifs found in contemporary drug discovery. researchgate.net

Recent advancements have also incorporated piezoelectric materials as redox catalysts in mechanochemical reactions. dtu.dk Mechanical stress on these materials can facilitate single-electron transfer, providing a novel avenue for redox chemistry under solvent-free conditions. dtu.dk This approach has been successfully applied to the synthesis of aryl fluorides from aryldiazonium salts, circumventing the drawbacks of conventional methods that often require high temperatures and toxic solvents. dtu.dk

Table 1: Examples of Mechanochemical Synthesis of Biaryl and Heteroaryl Compounds
Reaction TypeReactantsConditionsYieldReference
Pd-Catalyzed Cross-CouplingAryl halides and Organozinc pivalatesBall milling, ambient temperatureHigh nih.gov
Aryl Radical FormationAryldiazonium saltsBall milling, solvent-free/catalyst-free28%–85% researchgate.net
Mechanoredox FluorinationAryldiazonium salts, SelectfluorBall milling with BaTiO3 (piezoelectric catalyst)High dtu.dk

Solvent-Free Thermal Reactions

One-pot, multi-component reactions conducted under solvent-free thermal conditions provide another efficient and environmentally friendly route to complex molecules. This approach simplifies procedures by combining multiple reaction steps without isolating intermediates, which saves time, resources, and reduces waste.

A notable example is the three-component, one-pot synthesis of novel 2-[phenyl(pyridine-2-ylamino)methyl] phenol (B47542) derivatives. researchgate.net In this method, a mixture of 2-aminopyridine, various benzaldehydes, and phenols are heated at 80°C without any solvent or acid catalyst. researchgate.net The reaction is operationally simple, proceeds rapidly, and produces the desired products in good to high yields. researchgate.net This methodology demonstrates a convenient pathway for synthesizing complex pyridine-containing structures while adhering to green chemistry principles. researchgate.net

Table 2: Three-Component Solvent-Free Synthesis of 2-[Aryl(pyridin-2-ylamino)methyl]phenols at 80°C
Aldehyde ComponentPhenol ComponentYieldReference
BenzaldehydePhenolGood to High (40%-97% range for various derivatives) researchgate.net
Substituted BenzaldehydesSubstituted PhenolsGood to High (40%-97% range for various derivatives) researchgate.net

These solvent-free and mechanochemical approaches represent significant progress in the sustainable synthesis of this compound and related compounds, offering viable alternatives that minimize environmental impact without compromising efficiency.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the precise assignment of proton and carbon atoms, elucidation of through-bond and through-space connectivities, and analysis of the molecule's preferred conformation in solution.

The structural elucidation of 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons on the pyridine (B92270) ring, the two phenyl rings of the biphenyl (B1667301) moiety, and the methyl group. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show unique resonances for each carbon atom in the molecule, providing a map of the carbon skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). princeton.edusdsu.edu It would be crucial for establishing the connectivity of protons on each of the aromatic rings, allowing for the assignment of adjacent protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. wisc.edu For instance, irradiating a single proton on the pyridine ring could reveal correlations to all other protons on that same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (¹JCH). sdsu.edunih.gov It is a powerful tool for unambiguously assigning the chemical shift of a carbon atom based on the shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.edusdsu.edu This is arguably the most critical experiment for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the methyl protons to the carbons of the inner phenyl ring, confirming the position of the methyl group.

Correlations between protons on the pyridine ring and carbons on the biphenyl system, establishing the linkage point between these two major moieties.

Correlations between protons on one phenyl ring and carbons on the other, confirming the biphenyl linkage.

By combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the constitution of this compound. science.gov

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for Analogous Compounds
CompoundTechniqueChemical Shift (δ ppm) and Coupling Constants (J Hz)
3-Methyl-2-phenylpyridine rsc.org¹H NMR (400 MHz, CDCl₃)8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58 – 7.52 (m, 2H), 7.51 – 7.45 (m, 2H), 7.44 – 7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0
2-([1,1'-Biphenyl]-4-yl)pyridine rsc.org¹H NMR (400 MHz, CDCl₃)8.70 (d, J = 4.8 Hz, 1H), 8.07 (d, J = 8.0 Hz, 2H), 7.77 – 7.60 (m, 6H), 7.44 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 7.24 – 7.15 (m, 1H)
¹³C NMR (101 MHz, CDCl₃)156.9, 149.7, 141.6, 140.5, 138.2, 136.7, 128.8, 127.5, 127.4, 127.2, 127.0, 122.1, 120.4

The three-dimensional structure and preferred orientation of the rings in solution are determined using Nuclear Overhauser Effect (NOE) data and by analyzing proton-proton coupling constants.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, irrespective of whether they are connected through chemical bonds. princeton.eduscience.gov For this compound, NOESY is essential for determining the conformation around the C-C single bonds connecting the rings. The steric hindrance caused by the ortho-methyl group on the biphenyl moiety would likely force the two phenyl rings to adopt a twisted, non-coplanar conformation. NOE correlations between the protons of the methyl group and protons on the adjacent phenyl ring would provide direct evidence of this spatial arrangement and help quantify the dihedral angle.

Coupling Constants (J): The magnitude of three-bond proton-proton coupling constants (³JHH) on the aromatic rings is dependent on the dihedral angle between the protons and can provide information about bond lengths and local geometry.

Heteronuclear NMR provides direct information about the non-proton nuclei in the molecule.

¹³C NMR: As a fundamental 1D experiment, the ¹³C NMR spectrum provides a count of the unique carbon atoms. The chemical shifts are highly sensitive to the electronic environment, allowing for the characterization of the pyridine and phenyl ring carbons, as well as the methyl substituent. Based on analogous structures, the aromatic carbons are expected to resonate in the 120-160 ppm range, while the methyl carbon would appear significantly upfield, typically around 20 ppm. rsc.org

¹⁵N NMR: Although less common due to lower sensitivity and natural abundance, ¹⁵N NMR can be used to characterize the nitrogen atom of the pyridine ring. semanticscholar.org The ¹⁵N chemical shift is sensitive to protonation, coordination, and electronic effects from substituents on the ring, providing valuable information about the electronic structure of the heterocyclic core.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman, probe the vibrational modes of a molecule. These methods are complementary and serve to identify functional groups and provide a unique molecular fingerprint.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance versus wavenumber and is used to identify the functional groups present. rsc.org For this compound, the FTIR spectrum would be dominated by vibrations characteristic of its aromatic and aliphatic components.

Interactive Data Table: Predicted FTIR Vibrational Frequencies
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H StretchingAromatic (Pyridine, Phenyl)3100 - 3000
C-H StretchingAliphatic (Methyl)2960 - 2850
C=C and C=N StretchingAromatic Rings1650 - 1400
C-H In-plane BendingAromatic & Aliphatic1475 - 1000
C-H Out-of-plane BendingAromatic900 - 675

Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations. biointerfaceresearch.com It is particularly sensitive to vibrations of non-polar bonds with a change in polarizability, making it an excellent complement to FTIR. Key features in the Raman spectrum of this compound would include:

Pyridine Ring Modes: Strong signals corresponding to the pyridine ring stretching and breathing modes are characteristic identifiers. The symmetric ring breathing mode, often observed near 1000 cm⁻¹, is typically a sharp and intense band in Raman spectra. researchgate.net

Biphenyl C-C Stretch: The stretching vibration of the C-C bond connecting the two phenyl rings would be observable.

Aromatic C-H and C=C Vibrations: Similar to FTIR, bands corresponding to aromatic C-H and C=C stretching would be present, providing further structural confirmation.

Together, the FTIR and Raman spectra offer a comprehensive vibrational profile of the molecule, serving as a unique fingerprint for identification and quality control. researchgate.net

Upon a thorough search for scientific literature, it has become evident that specific experimental data for the compound "this compound" pertaining to advanced spectroscopic and crystallographic characterization is not publicly available. The search results did not yield dedicated studies on the UV-Vis spectroscopy, fluorescence spectroscopy, luminescence, single-crystal X-ray diffraction, or powder X-ray diffraction of this exact molecule.

The available literature focuses on structurally related but distinct compounds, such as α-(N-Biphenyl)-substituted 2,2′-bipyridines nih.govsemanticscholar.org or other pyridine-based luminophores. rsc.org While these studies provide valuable insights into the photophysical and structural properties of the broader class of biphenyl-pyridine derivatives, directly applying their specific data to "this compound" would be scientifically inaccurate and speculative.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed subsections and data tables while adhering to the strict instruction of focusing solely on "this compound". To provide such an article would require fabricating data, which is contrary to the principles of scientific integrity.

For a comprehensive analysis as requested, experimental studies would need to be conducted on "this compound" to determine its specific spectroscopic and crystallographic properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine optimized molecular geometries, energies, and other fundamental electronic properties with a favorable balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Equilibrium Conformations

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable three-dimensional structure. For 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine, this process would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical) (Note: The following table is a template illustrating the type of data obtained from a DFT geometry optimization. No published values are available for this specific compound.)

Parameter Description Calculated Value
C-C (inter-ring) Bond length between the two phenyl rings N/A
C-C (pyridine-phenyl) Bond length between the pyridine (B92270) and biphenyl (B1667301) groups N/A
Phenyl-Phenyl Dihedral angle between the two phenyl rings N/A

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.comresearchgate.net A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl system, while the LUMO would likely be centered on the electron-deficient pyridine ring. DFT calculations would provide precise energy values for these orbitals. ekb.eg Specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound are not documented in the available search results.

Table 2: Frontier Molecular Orbital Energies (Hypothetical) (Note: This table illustrates the typical output of a frontier orbital analysis. No published values are available for this specific compound.)

Parameter Description Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital N/A
ELUMO Energy of the Lowest Unoccupied Molecular Orbital N/A

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. readthedocs.io It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to indicate different potential values: red signifies regions of most negative potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas of neutral potential. researchgate.netwolfram.com

In an MEP map of this compound, the most negative potential (red) would be expected around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. This region would be the primary site for protonation and electrophilic attack. Positive potential (blue) would likely be concentrated on the hydrogen atoms. While this qualitative prediction can be made, a quantitative MEP map for this specific molecule has not been reported in the search results.

Charge Distribution and Natural Population Analysis (NPA)

To gain a more quantitative understanding of charge distribution, methods like Natural Population Analysis (NPA) or Mulliken population analysis are used. derpharmachemica.comresearchgate.net These analyses assign partial charges to each atom in the molecule based on the calculated electron density. This information helps to quantify the effects of electron-donating or electron-withdrawing groups and provides a detailed picture of the charge distribution hinted at by the MEP map. Such an analysis would confirm the negative partial charge on the pyridine nitrogen and reveal the charge distribution across the biphenyl rings. However, specific atomic charge values from an NPA or similar analysis for this compound are not available in the provided search results.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the properties of molecules in their electronically excited states. researchgate.net It is particularly effective for calculating vertical excitation energies, which correspond to the absorption of light in UV-visible spectroscopy, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govunits.it

A TD-DFT calculation for this compound would predict its UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax). The analysis would also characterize the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the biphenyl and pyridine moieties. Despite the power of this technique, no TD-DFT studies detailing the excited-state properties of this compound were found in the search results.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. chemrevlett.com These simulations can provide detailed information about conformational flexibility and intermolecular interactions, such as those with solvent molecules or a biological receptor. figshare.comnih.gov For this compound, an MD simulation could be used to explore the rotational dynamics around the single bonds, particularly the bond connecting the two phenyl rings, to understand its conformational landscape in different environments. nih.gov No MD simulation studies specifically investigating this compound are available in the provided search results.

Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals such as B3LYP and basis sets like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net These calculations typically begin with the optimization of the molecule's ground-state geometry.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, such as Tetramethylsilane (TMS). Theoretical predictions can help in the assignment of complex experimental spectra and in understanding how the electronic structure of the molecule influences the chemical environment of each nucleus.

For this compound, computational models would predict distinct chemical shifts for the protons and carbons of the pyridine ring, the biphenyl system, and the methyl group. The table below illustrates the type of data generated from such calculations, with hypothetical predicted values for key atoms.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyridine Ring Carbons-120-160
Pyridine Ring Protons7.0-8.8-
Biphenyl Ring Carbons-125-145
Biphenyl Ring Protons7.2-8.1-
Methyl Group Carbon (CH3)-~20
Methyl Group Protons (CH3)~2.4-

Infrared (IR) and Raman Frequencies: Theoretical vibrational analysis involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies often tend to be higher than the experimental values due to the neglect of anharmonicity and other model limitations. kahedu.edu.in Therefore, they are frequently scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311+G(d,p)) to improve agreement with experimental data. researchgate.netkahedu.edu.in

The calculations also provide IR intensities and Raman activities, which helps in predicting the appearance of the entire spectrum. cardiff.ac.uk The assignment of calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds, is often facilitated by Potential Energy Distribution (PED) analysis. elixirpublishers.com For this compound, key predicted vibrational modes would include C-H stretching, aromatic C-C and C=N ring stretching, and methyl group vibrations.

The following table presents examples of predicted vibrational frequencies for characteristic functional groups within the molecule.

Vibrational ModePredicted Scaled Wavenumber (cm-1)Description
Aromatic C-H Stretch3100-3000Stretching vibrations of C-H bonds on the pyridine and biphenyl rings.
Aliphatic C-H Stretch3000-2850Stretching vibrations of C-H bonds in the methyl group.
Aromatic C=C/C=N Stretch1610-1450Ring stretching vibrations within the pyridine and biphenyl moieties. researchgate.net
C-H In-plane Bending1300-1100In-plane bending of C-H bonds on the aromatic rings. elixirpublishers.com
C-H Out-of-plane Bending950-800Out-of-plane bending of C-H bonds, characteristic of ring substitution patterns. elixirpublishers.com

Solvent Effect Modeling on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational models can simulate these solvent effects, providing insights into phenomena like solvatochromism—the change in the color of a substance when dissolved in different solvents. bg.ac.rstorvergata.it

A common approach for modeling solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). nih.gov In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules. The solute molecule is placed in a cavity within this dielectric, and the electrostatic interactions between the solute and the continuum are calculated self-consistently. The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used and robust implementation of this model. researchgate.netdntb.gov.ua

These models allow for the calculation of molecular properties, such as electronic transition energies (UV-Vis spectra) and NMR chemical shifts, in various solvents by adjusting the dielectric constant of the continuum. researchgate.net For this compound, modeling would likely show a shift in its electronic absorption maxima (λmax) as solvent polarity increases. Depending on the nature of the electronic transition (e.g., π → π*), this can result in either a bathochromic (red) shift or a hypsochromic (blue) shift. torvergata.it

The table below illustrates hypothetical results from a solvent effect study on the principal electronic transition of the compound, showing how the calculated absorption maximum might vary with the solvent's dielectric constant (ε).

SolventDielectric Constant (ε)Predicted λmax (nm)Predicted Shift
Gas Phase1.0290Reference
n-Hexane1.88294Bathochromic (Red)
Ethanol24.55305Bathochromic (Red)
Water78.39308Bathochromic (Red)

By simulating the behavior of this compound in different environments, computational modeling provides a deeper understanding of its electronic structure and how it interacts with its surroundings, which is crucial for predicting its behavior in various chemical applications.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring (if applicable)

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic systems like pyridine, particularly when a good leaving group (such as a halide) is present at the 2- or 4-position. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stable anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. youtube.comnih.gov

For the parent compound 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine, this reaction is not directly applicable as the pyridine ring lacks a suitable leaving group. The C-H and C-C bonds are not readily displaced by nucleophiles under standard NAS conditions. However, if the pyridine ring were functionalized, for instance, by introducing a chlorine or bromine atom at the 2- or 6-position, the resulting halopyridine would be a prime candidate for nucleophilic substitution with various nucleophiles like amines, alkoxides, or thiolates. youtube.comresearchgate.net

Transition Metal-Mediated Transformations

Transition metal catalysis offers powerful tools for the synthesis and functionalization of complex molecules like this compound. nih.govmdpi.com These methods can create new C-C or C-heteroatom bonds with high selectivity under mild conditions.

Palladium-catalyzed oxidative coupling reactions, which involve the activation of C-H bonds, are a modern strategy for aryl-aryl bond formation. google.com This approach allows for the direct coupling of two arenes without prior functionalization. For this compound, further oxidative coupling could potentially occur at activated C-H positions on either the pyridine or biphenyl (B1667301) rings. snnu.edu.cn

The mechanism often involves the formation of an organopalladium intermediate through C-H activation, which then reacts with another arene molecule. rug.nl The presence of a directing group can facilitate this process. While the pyridine nitrogen can act as a directing group, its strong coordination to the metal center can also inhibit catalysis. The specific conditions, including the choice of catalyst, oxidant, and solvent, would be crucial in determining the outcome and selectivity of such a transformation. google.com

The pyridine ring of this compound can be fully hydrogenated to the corresponding piperidine (B6355638) derivative. This transformation is typically achieved using heterogeneous catalysts, such as ruthenium on carbon (Ru/C), under hydrogen pressure. cjcatal.com Studies on various pyridine derivatives show that the reactivity can be influenced by substituents, with both steric and electronic factors playing a role. cjcatal.com

Detailed computational studies on the hydrogenation of a closely related compound, 2-phenyl-6-methyl-pyridine, using a frustrated Lewis pair (FLP) catalyst, provide significant insight into the mechanism. rsc.org The process is proposed to occur in several stages:

Activation of H₂ by the FLP to form an ion pair.

Hydride transfer to the pyridinium (B92312) cation to produce a dihydropyridine (B1217469) intermediate.

Subsequent hydrogenation steps to form tetrahydropyridine (B1245486) and finally the fully saturated piperidine ring. rsc.org

Table 3: Catalytic Systems for Pyridine Hydrogenation

Catalyst System Substrate Example Product Key Features
5% Ru/C Pyridine Piperidine High activity and selectivity under H₂ pressure (3.0 MPa) and 100 °C. cjcatal.com

Mechanism of Formation of the Biphenyl-Pyridine Linkage through Cross-Coupling

The synthesis of complex biaryl and heteroaryl structures such as this compound is prominently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it an ideal strategy for constructing the pivotal biphenyl-pyridine linkage in the target molecule. gre.ac.uk This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.

For the specific synthesis of this compound, two primary retrosynthetic pathways can be envisioned, both culminating in the formation of the bond between the pyridine ring and the biphenyl moiety:

Pathway A: The coupling of a 2-pyridyl organoboron reagent with a halogenated 6-methyl[1,1'-biphenyl]-3-yl derivative.

Pathway B: The reaction of a (6-methyl[1,1'-biphenyl]-3-yl)boronic acid or ester with a 2-halopyridine.

Both pathways are viable, and the choice often depends on the availability and stability of the starting materials. The underlying catalytic mechanism, however, remains consistent.

Proposed Catalytic Cycles for Palladium-Mediated Reactions

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. The cycle for the formation of this compound can be illustrated as follows, assuming the coupling of a 2-pyridylboronic acid with a 3-halo-6-methylbiphenyl derivative:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 3-bromo-6-methyl[1,1'-biphenyl]) to a coordinatively unsaturated 14-electron Pd(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar Pd(II) intermediate. The palladium center is oxidized from the 0 to the +2 oxidation state. The presence of the methyl group at the 6-position of the biphenyl ring can introduce steric hindrance, which may influence the rate of this step. The use of bulky, electron-rich phosphine ligands is often crucial to facilitate this step, especially with sterically demanding substrates. rsc.org

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (the 2-pyridyl group) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base (e.g., potassium carbonate, potassium phosphate), which activates the organoboron compound by forming a more nucleophilic borate (B1201080) species. This step results in the formation of a diarylpalladium(II) complex. The choice of base and solvent can be critical for the efficiency of this step. nih.govstudfile.net

Table of Proposed Catalytic Cycle Steps
StepDescriptionReactantsIntermediate/ProductCatalyst State Change
1. Oxidative Addition The aryl halide adds to the Pd(0) catalyst.3-halo-6-methyl[1,1'-biphenyl], Pd(0)L₂(6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)(X)L₂Pd(0) → Pd(II)
2. Transmetalation The pyridyl group is transferred from the boronic acid to the Pd(II) complex.(6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)(X)L₂, 2-pyridylboronic acid, Base(6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)-(2-pyridyl)L₂No change
3. Reductive Elimination The two aryl groups couple to form the final product and regenerate the catalyst.(6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)-(2-pyridyl)L₂This compound, Pd(0)L₂Pd(II) → Pd(0)

Investigation of Intermediates and Transition States

While the general catalytic cycle for the Suzuki-Miyaura reaction is well-established, the specific intermediates and transition states in the synthesis of a sterically hindered molecule like this compound can be complex. The investigation of these species is often carried out through a combination of experimental techniques (e.g., NMR spectroscopy, mass spectrometry) and computational studies (e.g., Density Functional Theory - DFT).

Key Intermediates:

Pd(0)L₂ Complex: The active catalytic species is a coordinatively unsaturated Pd(0) complex, often with two phosphine ligands. The choice of ligand (L) is critical, as it influences the stability and reactivity of the catalyst. For sterically hindered substrates, bulky and electron-donating ligands are often employed to promote oxidative addition and stabilize the resulting Pd(II) species.

Oxidative Addition Adduct (Ar-Pd(II)(X)L₂): This is a square planar Pd(II) complex formed after the addition of the aryl halide. Its stability and subsequent reactivity are influenced by the electronic and steric properties of the aryl group and the ligands.

Diarylpalladium(II) Complex (Ar-Pd(II)-Ar'L₂): Formed after transmetalation, this intermediate is the direct precursor to the final product. The geometry of this complex, particularly the relative orientation of the two aryl groups, is crucial for the subsequent reductive elimination. For the synthesis of this compound, the steric clash between the 6-methyl group and the pyridine ring in this intermediate could be significant.

Transition States:

Oxidative Addition Transition State: The transition state for oxidative addition involves the interaction of the aryl halide with the Pd(0) center. The energy of this transition state is influenced by the strength of the C-X bond and the electron density at the palladium center.

Transmetalation Transition State: The mechanism of transmetalation can vary depending on the base and solvent system. It generally involves the coordination of the borate species to the palladium center, followed by the transfer of the aryl group.

Reductive Elimination Transition State: This is often the most sterically demanding step. The transition state involves the two aryl groups coming into close proximity to form the new C-C bond. The steric repulsion between the ortho-substituents (the methyl group and the rest of the biphenyl system) and the pyridine ring can raise the energy of this transition state, potentially making it the rate-limiting step of the reaction. nih.gov Computational studies on similar sterically hindered biaryl syntheses have shown that the dihedral angle between the two aryl groups in the transition state is a critical factor.

The successful synthesis of this compound via palladium-catalyzed cross-coupling relies on a careful selection of reaction conditions (catalyst, ligand, base, and solvent) to navigate the challenging steric demands of the substrates and facilitate each step of the catalytic cycle.

Table of Key Intermediates and Influencing Factors
IntermediateStructureKey Influencing Factors
Active Catalyst Pd(0)L₂Nature of ligand (L): steric bulk, electron-donating ability.
Oxidative Adduct (6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)(X)L₂Steric hindrance from the 6-methyl group; electronic properties of the biphenyl system and ligands.
Diaryl Complex (6-methyl[1,1'-biphenyl]-3-yl)-Pd(II)-(2-pyridyl)L₂Steric repulsion between the two aryl groups; ligand bite angle.

Ligand Chemistry and Coordination Behavior of 2 6 Methyl 1,1 Biphenyl 3 Yl Pyridine

Design Principles for Pyridine-Biphenyl Ligands

The design of pyridine-biphenyl ligands is a strategic exercise in molecular engineering aimed at creating tailored coordination environments for transition metals. These ligands are valued for their ability to form stable complexes that can be utilized in various applications, particularly in catalysis and materials science. acs.org The fundamental design principles revolve around the interplay of steric and electronic factors, which can be systematically modified to achieve desired properties.

The pyridine (B92270) ring serves as the primary coordinating group through its nitrogen atom, which acts as a strong σ-donor. The biphenyl (B1667301) group, attached at the 2-position of the pyridine, introduces significant steric bulk and offers a platform for electronic modifications through the introduction of various substituents. iajpr.com The rotational freedom between the two phenyl rings of the biphenyl unit allows the ligand to adopt different conformations, which can influence the geometry and stability of the resulting metal complex.

In the specific case of 2-(6-methyl[1,1'-biphenyl]-3-yl)pyridine, the methyl group at the 6-position of the biphenyl ring introduces a significant steric constraint. This steric hindrance can influence the coordination of the ligand to a metal center, potentially favoring specific geometries and preventing the coordination of multiple bulky ligands. sigmaaldrich.com Furthermore, the electronic nature of the biphenyl group can be modified by substituents on either of the phenyl rings, which in turn affects the electron density on the pyridine nitrogen and its donor strength. mdpi.com

The design of such ligands also considers the potential for secondary interactions, such as C-H activation, which can lead to the formation of cyclometalated complexes. researchgate.net The presence of the biphenyl group provides multiple C-H bonds that could potentially undergo activation, leading to the formation of stable five- or six-membered metallacycles.

Coordination Modes with Transition Metals (e.g., N-donor, C-H cyclometallation)

The coordination of this compound to transition metals can occur through several modes, the most common of which are N-donor coordination and C-H cyclometallation.

N-donor Coordination: The most straightforward coordination mode involves the donation of the lone pair of electrons from the pyridine nitrogen atom to the metal center, forming a classic N-donor complex. claremont.edu In this mode, the ligand acts as a monodentate ligand. The strength of this coordination is influenced by the electronic properties of the biphenyl and methyl substituents.

C-H Cyclometallation: A more complex and often more stable coordination mode is C-H cyclometallation, where an intramolecular C-H bond on the biphenyl fragment is activated by the metal center, leading to the formation of a covalent metal-carbon bond and a chelate ring. chemicalbook.com For 2-arylpyridine ligands, this typically involves the activation of a C-H bond on the phenyl ring at the ortho position to the pyridine ring, resulting in a stable five-membered metallacycle. chemicalbook.comnih.gov The resulting cyclometalated complexes are often more robust and have distinct photophysical and catalytic properties. atlantis-press.com

The presence of the methyl group on the biphenyl ring in this compound can influence the regioselectivity of cyclometallation. The steric bulk of the methyl group may direct the metallation to a less hindered C-H bond.

Table 1: Common Coordination Modes of 2-Arylpyridine Ligands
Coordination ModeDescriptionResulting Complex Type
N-donor The pyridine nitrogen coordinates to the metal center.Monodentate complex
C-H Cyclometallation Intramolecular activation of a C-H bond on the aryl group.Bidentate (C^N) cyclometalated complex

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal precursor and reaction conditions determines the final structure and stoichiometry of the complex. acs.orgbeilstein-journals.org

Commonly used metal precursors include metal halides (e.g., PdCl₂, [RhCl(COD)]₂), acetates (e.g., Pd(OAc)₂), or other complexes with labile ligands. The synthesis is often carried out under an inert atmosphere to prevent oxidation of the metal center or the ligand.

Characterization of the resulting complexes relies on a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the coordination of the ligand and determining the structure of the complex in solution. Coordination to a metal center typically results in shifts in the signals of the pyridine and biphenyl protons.

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the pyridine ring, as the C=N stretching frequency may shift upon complexation.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its composition.

The stoichiometry of metal complexes with 2-arylpyridine ligands can vary depending on the metal, its oxidation state, and the reaction conditions. Common stoichiometries include 1:1, 1:2, and 1:3 (metal:ligand). rsc.org

For square planar metals like Pd(II) or Pt(II), 1:1 and 1:2 complexes are common. In the case of cyclometalated complexes, a 1:1 stoichiometry is often observed where the 2-arylpyridine acts as a bidentate C^N ligand.

Geometrical isomerism is a key feature of these complexes, particularly for square planar and octahedral geometries. For a square planar complex with a bidentate C^N ligand and two other monodentate ligands (L), cis and trans isomers are possible. gre.ac.uk In octahedral complexes with two bidentate C^N ligands, cis and trans isomers with respect to the arrangement of the nitrogen and carbon donor atoms can exist. researchgate.net The steric bulk of the 6-methylbiphenyl group in the target ligand would likely play a significant role in favoring the formation of one isomer over another. nih.gov

Table 2: Potential Geometrical Isomers for a Square Planar [M(C^N)L₂] Complex
IsomerDescription
cis The two monodentate ligands (L) are adjacent to each other.
trans The two monodentate ligands (L) are opposite to each other.

The stability of metal complexes derived from this compound is governed by a combination of steric and electronic factors.

Steric Factors: The methyl group at the 6-position of the biphenyl ring introduces significant steric hindrance around the coordination sphere. sigmaaldrich.com This can enhance the stability of the complex by preventing decomposition pathways that involve the approach of other molecules. However, excessive steric bulk can also destabilize a complex by causing intramolecular strain. The biphenyl group itself contributes to the steric profile of the ligand.

Electronic Factors: The electronic properties of the ligand are primarily determined by the electron-donating or electron-withdrawing nature of the substituents on the pyridine and biphenyl rings. nih.gov The biphenyl group is generally considered to be electron-withdrawing, which can influence the basicity of the pyridine nitrogen and the strength of the metal-nitrogen bond. Substituents on the biphenyl rings can further modulate these electronic effects. An electron-donating group would increase the electron density on the pyridine nitrogen, strengthening the M-N bond, while an electron-withdrawing group would have the opposite effect. nih.gov

Applications of this compound Complexes in Catalysis

Complexes of 2-arylpyridines are widely used as catalysts in a variety of organic transformations. The specific catalytic applications of complexes derived from this compound would be expected to be in areas where related pyridine-biphenyl ligands have shown efficacy.

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are well-known catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. rsc.orgorgsyn.org The this compound ligand could serve as a supporting ligand for a palladium catalyst, with the steric and electronic properties of the ligand influencing the catalytic activity and selectivity. The biphenyl moiety is a common feature in many successful phosphine (B1218219) ligands for cross-coupling, suggesting that a pyridine-biphenyl ligand could also be effective.

Transfer Hydrogenation: Rhodium and iridium complexes containing 2-phenylpyridine (B120327) and related ligands have been investigated as catalysts for transfer hydrogenation reactions. researchgate.net These reactions involve the transfer of hydrogen from a donor molecule (e.g., isopropanol (B130326) or formic acid) to a substrate. The catalytic cycle often involves the formation of a metal-hydride intermediate. The electronic and steric environment provided by the this compound ligand could modulate the reactivity of such a metal-hydride species and influence the efficiency of the hydrogen transfer process.

Table 3: Potential Catalytic Applications
Reaction TypeTypical MetalRole of the Ligand
Suzuki-Miyaura Coupling PalladiumStabilizes the active Pd(0) and Pd(II) species and influences the rates of oxidative addition and reductive elimination.
Heck Reaction PalladiumControls the regioselectivity and stability of the palladium catalyst.
Transfer Hydrogenation Rhodium, IridiumModulates the electronic and steric properties of the metal center, affecting the formation and reactivity of the metal-hydride intermediate.

Heterogeneous Catalysis

As of the current body of scientific literature, there is no available research specifically detailing the application of this compound in heterogeneous catalysis. Searches for the immobilization of this ligand onto solid supports or its use in a solid-phase catalytic system have not yielded any specific studies.

While the broader field of heterogeneous catalysis frequently employs pyridine-containing ligands and biaryl scaffolds due to their robust coordination properties and thermal stability, research has not yet extended to this particular substituted biphenyl-pyridine derivative. The existing literature on related compounds primarily focuses on their synthesis and application in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions for the formation of C-C and C-N bonds.

Further research would be necessary to explore the potential of this compound in heterogeneous systems. Such studies would likely involve the functionalization of the ligand for grafting onto solid supports like silica, polymers, or magnetic nanoparticles, followed by characterization of the material and testing its catalytic activity and recyclability in various organic transformations. Without such dedicated research, any discussion on its role in heterogeneous catalysis would be purely speculative.

Applications in Chemical Science and Materials Engineering Excluding Biological/pharmacological

Components in Optoelectronic Materials

Pyridine-containing compounds are widely utilized in optoelectronics due to their electron-deficient nature, which facilitates electron transport and injection in devices. oled-intermediates.com Their thermal and chemical stability are also advantageous for device longevity. oled-intermediates.com The biphenyl (B1667301) group provides a rigid, conjugated backbone that can enhance charge mobility and contribute to the formation of stable amorphous films, a desirable morphology for many electronic applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Layers

For instance, pyrene-pyridine derivatives have been successfully used as hole-transporting materials in solution-processed OLEDs, demonstrating stable performance. acs.orgnih.gov Similarly, other complex pyridine (B92270) derivatives have been synthesized and used as sky-blue emitters in OLEDs, achieving high external quantum efficiencies. researchgate.net The biphenyl moiety is also a common building block in host materials for phosphorescent OLEDs. The combination of these structural features in 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine suggests its potential as a component in emissive or charge-transport layers, although specific performance data is not available.

Photovoltaic Applications (e.g., Solar Cells)

In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), pyridine derivatives can play a role. While no direct application of this compound in solar cells has been documented in the available literature, related compounds have been explored. For example, purine (B94841) derivatives featuring push-pull electronic structures have been investigated for their optoelectronic properties relevant to photovoltaic applications. nih.gov The fundamental properties of pyridine and biphenyl structures, such as their electrochemical stability and ability to participate in charge transfer processes, are desirable for materials used in solar energy conversion.

Electrochromic Devices

Electrochromic devices (ECDs) rely on materials that can change color reversibly upon the application of an electrical potential. scispace.com Polymers containing pyridine and carbazole (B46965) units have been synthesized and used as the anodically-coloring layer in ECDs. nih.gov These devices can exhibit multiple colors and high optical contrast. nih.gov Pyridinium (B92312) salts derived from naphthalene (B1677914) diimides have also been developed as promising electrochromic materials for applications in smart windows and other energy-saving technologies. rsc.org The nitrogen atom in the pyridine ring can undergo reversible redox reactions, making it a key component in many electrochromic systems. scispace.comscispace.com While plausible, the specific utility of this compound in this context remains uninvestigated.

Building Blocks in Advanced Organic Synthesis

The structural framework of this compound makes it a potentially valuable intermediate in the synthesis of more complex molecular architectures.

Precursors for Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. nih.govresearchgate.net Synthetic routes to create complex PAHs often involve the cyclization and aromatization of strategically designed precursors. nih.gov Biphenyl and pyridine moieties can serve as foundational units in the construction of larger, more intricate PAH systems. nih.govmdpi.comed.ac.uk For example, direct arylation strategies followed by acid-catalyzed cycloaromatization can be used to build diverse PAHs from smaller aromatic precursors. nih.gov The biphenyl-pyridine structure could potentially be elaborated through such synthetic strategies to yield novel nitrogen-containing PAHs (aza-PAHs), which have unique electronic and photophysical properties.

Chiral Ligand Design and Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds. Pyridine-based structures are frequently incorporated into ligands for transition metal catalysts. Asymmetric reactions, such as the formal [3+3] annulation of enoyl-pyridine N-oxides, have been investigated using various chiral organocatalysts. mdpi.com The biphenyl scaffold is also a classic element in well-known chiral ligands like BINAP, where axial chirality arises from hindered rotation around the biphenyl bond. The presence of a methyl group at the 6-position of the biphenyl unit in this compound could introduce steric hindrance, potentially allowing for the separation of atropisomers and subsequent use in designing novel chiral ligands for asymmetric synthesis. However, specific studies detailing the resolution or application of this compound in catalysis have not been reported.

Functional Materials for Sensing and Recognition

The unique molecular architecture of this compound, which integrates a pyridine ring and a methyl-substituted biphenyl group, suggests its potential utility in the creation of advanced functional materials for chemical sensing and molecular recognition. The inherent electronic and structural properties of these constituent moieties can be exploited for the detection of various analytes.

The pyridine nucleus, a nitrogen-containing heterocycle, is known to be a fundamental component in a variety of valuable substances, including ligands for catalysts and photosensitizers. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic is frequently utilized in the design of chemosensors. mdpi.com The interaction between the pyridine nitrogen and a target metal ion can lead to discernible changes in the photophysical properties of the molecule, such as fluorescence or color, enabling detection. mdpi.com

Furthermore, the biphenyl group contributes to the compound's potential as a sensing material. The π-conjugated system of the biphenyl structure can facilitate electron transfer processes, which are often central to sensing mechanisms. mdpi.com The presence of the methyl group on the biphenyl ring can influence the compound's solubility, steric hindrance, and electronic properties, which in turn can modulate its sensing behavior and selectivity. nih.gov

While direct experimental studies on the sensing and recognition capabilities of this compound are not extensively documented in publicly available research, the known properties of its constituent chemical groups provide a strong basis for predicting its potential applications in this field. The combination of a metal-coordinating pyridine unit and a photophysically active biphenyl moiety makes this compound a promising candidate for the development of new optical and electrochemical sensors.

Potential Sensing Applications of Structurally Related Biphenyl-Pyridine Compounds

Research on compounds with similar structural motifs has demonstrated their efficacy in detecting a range of analytes. For instance, various pyridine derivatives have been successfully developed as fluorescent sensors for the detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the pyridine nitrogen alters the electronic structure of the molecule, resulting in a measurable change in fluorescence.

In a similar vein, fluorescent sensors incorporating both π-electron-rich moieties and Lewis basic groups, such as pyridyl groups, have been designed for the selective detection of highly explosive compounds like 2,4,6-trinitrophenol (TNP). acs.org The sensing mechanism in these cases often involves fluorescence quenching upon interaction with the electron-deficient nitroaromatic compound.

The following table summarizes the sensing applications of some representative pyridine and biphenyl derivatives, illustrating the potential of this class of compounds in sensor development.

Compound Class Target Analyte Sensing Mechanism Detection Method
Pyridine DerivativesHeavy Metal Ions (e.g., Cr²⁺, Hg²⁺)Coordination with Pyridine NitrogenFluorescence Spectroscopy
Biphenyl-Pyridine DerivativesNitroaromatic Explosives (e.g., TNP)Fluorescence QuenchingFluorescence Spectroscopy
Pyridine-Based ChemosensorsMercury(II)Complex Formation and ICT EnhancementColorimetric (Naked-eye)
Pyridine-Containing Schiff BasesSilver IonsChromogenic BehaviorColorimetric (Naked-eye)

It is important to note that while the data in the table is derived from studies on related compounds, it provides a strong indication of the potential research directions and applications for this compound. Further experimental investigation is necessary to fully elucidate its specific sensing properties and to develop practical applications.

The design and synthesis of novel functional materials for sensing and recognition is a vibrant area of chemical science and materials engineering. The structural attributes of this compound position it as a compound of interest for future research in this domain. Its potential to act as a platform for the development of selective and sensitive sensors for a variety of analytes warrants further exploration.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Catalyst Systems

The construction of the biaryl scaffold in 2-(6-methyl[1,1'-biphenyl]-3-yl)Pyridine is a prime target for synthetic innovation. While traditional palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent the standard approach, future research will likely focus on developing more sustainable and efficient catalytic systems. The exploration of catalysts based on earth-abundant and less toxic metals like iron, copper, or nickel is a significant avenue. These systems could offer cost-effective and environmentally benign alternatives to precious metal catalysts.

Furthermore, advancements in photoredox catalysis and electrochemistry present opportunities for developing novel carbon-carbon bond-forming reactions under exceptionally mild conditions. These methods could improve reaction yields, reduce waste, and allow for the use of substrates with sensitive functional groups that are incompatible with traditional cross-coupling conditions. Research in this area would also extend to the optimization of reaction parameters, including the development of novel ligands, solvent systems (such as aqueous media or deep eutectic solvents), and energy sources to enhance catalyst performance and longevity.

Catalyst SystemPotential AdvantageResearch Focus
Iron-based CatalystsLow cost, low toxicityLigand design for stabilizing active Fe species, improving catalytic turnover.
Nickel-based CatalystsHigh reactivity, cost-effectiveExploring different ligand scaffolds to control selectivity and efficiency.
Photoredox CatalysisMild reaction conditions (light)Development of new photosensitizers, expansion of substrate scope.
Electrochemical SynthesisAvoids chemical oxidants/reductantsOptimization of electrode materials and reaction cell design.

Advanced Functionalization Strategies for Enhanced Material Properties

The inherent structure of this compound offers multiple sites for strategic functionalization to tailor its properties for specific applications. Future research will focus on precise chemical modifications of both the pyridine (B92270) and biphenyl (B1667301) ring systems. For instance, introducing electron-donating or electron-withdrawing groups at specific positions can modulate the molecule's electronic characteristics, such as its HOMO/LUMO energy levels. This is critical for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs), where fine-tuning of electronic properties is essential for device performance.

Another key direction is the incorporation of reactive functional groups, such as vinyl, ethynyl, or halide moieties. These groups can serve as handles for post-synthetic modification or for polymerization, enabling the integration of the core structure into larger macromolecular architectures like conductive polymers or metal-organic frameworks (MOFs). Such strategies could lead to materials with enhanced thermal stability, processability, and charge-transport properties.

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of the catalytic cycles involved in its formation.

Experimental approaches could include kinetic studies to determine reaction rates and orders, as well as isotopic labeling experiments to track the pathways of atoms throughout the reaction. In-situ spectroscopic techniques, such as NMR and IR spectroscopy, could be used to identify and characterize transient intermediates in the catalytic cycle. These experimental findings, when coupled with computational studies, can provide a comprehensive picture of the reaction landscape, including transition states and potential side reactions. This deeper insight will enable the rational design of more efficient and selective synthetic methods.

Development of Supramolecular Assemblies or Self-Assembled Structures

The molecular architecture of this compound is well-suited for the construction of ordered supramolecular structures. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, paving the way for the design of coordination polymers and discrete metallosupramolecular assemblies. nih.gov The aromatic biphenyl unit can participate in π-π stacking interactions, which can also drive self-assembly.

Future research will explore the use of this compound as a building block (tecton) for creating complex, functional architectures. By selecting appropriate metal centers and reaction conditions, it may be possible to generate materials with defined porosity, which could have applications in gas storage or catalysis. Furthermore, the introduction of specific functional groups could direct the formation of liquid crystalline phases or self-assembled monolayers on surfaces, opening doors to applications in sensing and molecular electronics.

Computational Design of New Derivatives with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in the rational design of new derivatives of this compound. researchgate.net In silico screening allows for the rapid evaluation of the electronic, optical, and structural properties of a vast library of virtual compounds before committing resources to their synthesis.

Future research will leverage high-throughput computational screening to identify derivatives with optimized characteristics for specific applications. For example, calculations can predict the emission wavelengths of derivatives for use in OLEDs, the charge mobility for organic semiconductors, or the binding affinity for specific metal ions for catalytic applications. This "materials-by-design" approach can significantly accelerate the discovery of new functional materials by focusing experimental efforts on the most promising candidates.

Derivative ModificationPredicted Property ChangePotential Application
Add -NO2 to biphenylLowered LUMO energyElectron-transport material
Add -NMe2 to biphenylRaised HOMO energyHole-transport material
Add -CN to pyridineModified emission wavelengthOLED emitter
Add long alkyl chainsIncreased solubilitySolution-processable electronics

Integration into Multifunctional Material Platforms

The ultimate goal of research into this compound and its derivatives is their incorporation into advanced, multifunctional material platforms. Its robust biaryl pyridine structure makes it an attractive candidate for a variety of applications. As a ligand, its derivatives could be used to create novel catalysts for challenging organic transformations.

In materials science, it could serve as a core component in emissive layers of OLEDs, as a host material for phosphorescent emitters, or as a building block for porous polymers for carbon capture. The ability to combine multiple functionalities into a single material system is a key trend in modern materials chemistry. For instance, a derivative could be designed to have both emissive properties and sensitivity to a specific analyte, leading to the development of "turn-on" or "turn-off" fluorescent sensors. The integration of this versatile molecular scaffold into such sophisticated systems represents a vibrant and promising direction for future research.

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